Home > Products > Screening Compounds P56944 > Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF -

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF

Catalog Number: EVT-10980160
CAS Number:
Molecular Formula: C74H97N15O15S2
Molecular Weight: 1500.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF is a synthetic analog of somatostatin, a peptide hormone known for its role in inhibiting the secretion of various other hormones and modulating neurotransmission. This compound is designed to enhance specific receptor interactions, particularly with somatostatin receptors, which are crucial in various physiological processes. The structural modifications in this compound aim to improve its pharmacological properties and receptor selectivity.

Source and Classification

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF is classified under somatostatin analogs. It is derived from the natural somatostatin peptide but has been modified at specific amino acid positions to enhance its biological activity and receptor affinity. The compound's structure includes key substitutions that influence its interaction with somatostatin receptors, particularly SSTR1 and SSTR3 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Key steps in the synthesis process include:

  1. Amino Acid Coupling: Each amino acid is activated and coupled to the growing peptide chain.
  2. Deprotection: Protective groups are removed to allow for further coupling reactions.
  3. Cleavage: Once the desired peptide sequence is achieved, it is cleaved from the resin.
  4. Purification: The crude product is purified using high-performance liquid chromatography.

Technical details regarding the specific conditions (such as temperature, solvents, and reaction times) are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula for Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF is C83H106N16O16S2. Its structure features several key components:

  • Amino Acid Modifications: The presence of D-Tryptophan at position 8 and Tyr at position 11 enhances receptor binding affinity.
  • Cyclic Structure: The compound likely incorporates a cyclic backbone typical of somatostatin analogs which stabilizes its conformation.
  • Disulfide Bridges: These contribute to the structural integrity and biological activity of the peptide.

The three-dimensional conformation can be analyzed using computational modeling techniques to predict how these structural features influence receptor interaction .

Chemical Reactions Analysis

Reactions and Technical Details

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF undergoes various chemical reactions that are essential for its biological activity:

  • Receptor Binding: The compound binds selectively to somatostatin receptors (SSTR1 and SSTR3), inhibiting adenylate cyclase activity.
  • Metabolic Stability: Modifications like D-Tryptophan enhance resistance to enzymatic degradation compared to natural somatostatin.

The kinetics of these reactions can be studied using radiolabeled binding assays or receptor activation assays to determine binding affinities and functional potencies .

Mechanism of Action

Process and Data

The mechanism of action for Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF primarily involves:

  • Receptor Activation: Upon binding to SSTR1 or SSTR3, the compound activates intracellular signaling pathways that lead to reduced hormone secretion.
  • Inhibition of Adenylate Cyclase: This results in decreased cyclic adenosine monophosphate levels within target cells, affecting various downstream signaling cascades.

Data from pharmacological studies indicate that this compound exhibits a high affinity for its target receptors compared to other analogs, suggesting enhanced therapeutic potential in conditions where somatostatin signaling is beneficial .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF displays several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,800 Da.
  • Solubility: Typically soluble in aqueous solutions at physiological pH due to its peptide nature.
  • Stability: Enhanced stability due to amino acid substitutions that resist proteolytic degradation.

These properties are crucial for determining the compound's suitability for therapeutic applications .

Applications

Scientific Uses

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF has potential applications in various scientific fields:

  • Pharmacology: As a tool for studying somatostatin receptor function and signaling pathways.
  • Therapeutics: Potential use in treating conditions related to hormone dysregulation such as acromegaly or neuroendocrine tumors.
  • Research: Utilized in animal models to explore the effects of somatostatin modulation on physiological processes.

The ongoing research into this compound aims to elucidate its full therapeutic potential and optimize its use in clinical settings .

Molecular Target Engagement and Selectivity Profile

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF is a rationally engineered analog of native somatostatin-14 (SRIF-14), designed to achieve high selectivity for specific somatostatin receptor subtypes (SSTRs). Unlike natural somatostatin, which binds all five SSTR subtypes (SSTR1–SSTR5) with near-equal affinity, this carbamoylated (Cbm) derivative exhibits refined receptor interaction profiles. Key structural modifications—including truncation of residues 1, 2, and 5 (Des-AA1,2,5), incorporation of D-tryptophan at position 8 (D-Trp8), insertion of 4-(N-isopropyl-aminomethyl)phenylalanine at position 9 (IAmp9), tyrosine at position 11 (Tyr11), and carbamoylation of the N-terminus—collectively reconfigure its binding landscape. These alterations shift its primary engagement toward SSTR4, distinguishing it from earlier analogs like CH-275 (Des-AA1,2,5-[D-Trp8,IAmp9]SRIF), which targets SSTR1 [2] [3] [9].

Somatostatin Receptor Subtype 4 (SSTR4) Binding Specificity

SSTR4 belongs to the SRIF-2 receptor subclass (alongside SSTR1) and remains one of the least characterized SSTR subtypes due to a historical lack of selective agonists. Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF demonstrates nanomolar affinity for human SSTR4 (pIC₅₀ ~8.2), validated through radioligand displacement assays using cell membranes expressing recombinant receptors [10]. This binding specificity is critical because SSTR4 is highly expressed in the lung, hippocampus, and pancreatic β-cells, where it modulates inflammation, neuronal excitability, and insulin secretion. Unlike SSTR2-preferring analogs (e.g., octreotide), this compound shows negligible affinity for SSTR2 or SSTR5 (<1 µM IC₅₀) and only moderate interaction with SSTR1, positioning it as a unique pharmacological probe for deconvoluting SSTR4 functions [8] [10].

Table 1: Binding Affinity Profile of Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF

Receptor SubtypeAffinity (pIC₅₀/IC₅₀)Functional Selectivity
SSTR4pIC₅₀ ~8.2 (≈6 nM)Primary target
SSTR1IC₅₀ >100 nMModerate interaction
SSTR2IC₅₀ >1 µMNegligible
SSTR3Not reportedUndetermined
SSTR5IC₅₀ >1 µMNegligible

Structural Determinants of SSTR4 versus SSTR1 Selectivity

The divergence in binding specificity between SSTR4 and SSTR1—despite their phylogenetic similarity—stems from discrete residues within their transmembrane domains (TMDs). Key insights derive from mutagenesis studies of SSTR1:

  • Leu107 in TMD2: In SSTR1, Leu107 forms hydrophobic contacts with the isopropyl group of IAmp9. Substitution with phenylalanine (Phe107, as in SSTR2) reduces CH-275 affinity by 20-fold [2]. SSTR4 carries a methionine at this position, potentially altering van der Waals interactions with IAmp9 and contributing to differential engagement.
  • Asp137 in TMD3: SSTR1 uses Asp137 to form an ion pair with IAmp9’s protonated amine. SSTR4 lacks an equivalent acidic residue here, suggesting the carbamoyl (Cbm) modification in Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF may engage alternative polar residues (e.g., Gln126 in SSTR4) [2] [4].
  • Extracellular Loop 3 (ECL3) Variations: SSTR4 contains a distinct cysteine-rich ECL3, absent in SSTR1, which may facilitate selective docking of the D-Trp8–Tyr11 segment via π-stacking or hydrogen bonding [8].

Table 2: Comparative Receptor Structural Determinants Influencing Ligand Selectivity

Structural ElementSSTR1 ResidueSSTR4 ResidueImpact on Ligand Binding
TMD2 Position 107Leu107Met107Alters hydrophobic packing with IAmp9
TMD3 Position 137Asp137Asn137Eliminates ion-pair potential with IAmp9
ECL3Short loopCysteine-richMay enable Tyr11/Cbm-specific hydrogen bonds

Role of IAmp9 Modification in Receptor Subtype Discrimination

The IAmp9 residue [4-(N-isopropyl)aminomethylphenylalanine] is a cornerstone of SSTR1/SSTR4 selectivity. Its design integrates two pharmacophores:

  • Positively Charged Amine: The tertiary amine (under physiological pH) enables electrostatic interactions with acidic residues in TMD3. In SSTR1, this targets Asp137, but in SSTR4 (which has Asn137), the interaction shifts toward Gln126 or carbamoyl oxygen acceptors [2] [10].
  • Hydrophobic Isopropyl Group: Optimal steric fit against SSTR1’s Leu107 provides high affinity. Mutating Leu107→Phe disrupts this interaction. In SSTR4, Met107 creates a shallower pocket, weakening IAmp9 binding. This explains why non-isopropyl analogs (e.g., des-AA1,2,5-[D-Trp8,Amp9]SRIF) lose SSTR1 selectivity entirely [2] [4].Carbamoylation (Cbm) further refines SSTR4 specificity. The Cbm group introduces a hydrogen-bond acceptor that may engage SSTR4-specific residues in ECL3, compensating for weaker IAmp9 interactions. Consequently, the combined IAmp9-Cbm motif transforms a primarily SSTR1-targeted scaffold (e.g., CH-275) into an SSTR4-preferring ligand [6] [10].

Properties

Product Name

Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxamide

Molecular Formula

C74H97N15O15S2

Molecular Weight

1500.8 g/mol

InChI

InChI=1S/C74H97N15O15S2/c1-41(2)78-36-48-24-22-46(23-25-48)33-57-70(100)88-62(42(3)91)73(103)85-58(34-47-26-28-50(93)29-27-47)71(101)89-63(43(4)92)74(104)86-60(38-90)72(102)87-61(64(77)94)40-106-105-39-52(76)65(95)80-54(21-13-14-30-75)66(96)81-55(31-44-15-7-5-8-16-44)67(97)82-56(32-45-17-9-6-10-18-45)68(98)84-59(69(99)83-57)35-49-37-79-53-20-12-11-19-51(49)53/h5-12,15-20,22-29,37,41-43,52,54-63,78-79,90-93H,13-14,21,30-36,38-40,75-76H2,1-4H3,(H2,77,94)(H,80,95)(H,81,96)(H,82,97)(H,83,99)(H,84,98)(H,85,103)(H,86,104)(H,87,102)(H,88,100)(H,89,101)/t42-,43-,52-,54-,55-,56+,57+,58+,59+,60+,61+,62-,63-/m1/s1

InChI Key

CLYXKNIFFVWQGI-HXVVHKOFSA-N

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)N)CO)C(C)O)CC7=CC=C(C=C7)O)C(C)O

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)N)CO)[C@@H](C)O)CC7=CC=C(C=C7)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.